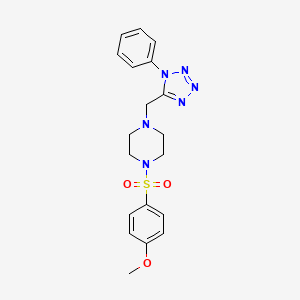![molecular formula C22H19N5O5 B2354836 methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate CAS No. 1251692-59-7](/img/structure/B2354836.png)
methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate is a complex organic compound with a structure incorporating various functional groups, including triazolopyrazine and benzoate moieties. The combination of these groups contributes to its unique chemical and physical properties, making it a subject of interest in multiple scientific domains.
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been synthesized and studied for various applications .
Mode of Action
Related [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been shown to intercalate dna, which can disrupt the normal functioning of cells .
Biochemical Pathways
Dna intercalation, as seen in related compounds, can affect a wide range of cellular processes, including dna replication and transcription .
Result of Action
Dna intercalation can lead to cell death, which is why related compounds are being investigated for their potential as anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate typically involves a multi-step process starting from readily available starting materials. Key steps may include:
Formation of the Triazolopyrazine Ring: This step can involve the cyclization of suitable precursors under controlled conditions, often utilizing reagents like hydrazine or its derivatives.
Introduction of the p-Tolyloxy Group: This may be achieved through a nucleophilic aromatic substitution reaction where a p-tolyloxy group is attached to the triazolopyrazine ring.
Amidation with Benzoate: The final key step involves the formation of an amide bond between the triazolopyrazine derivative and methyl 2-aminobenzoate, often using coupling reagents such as EDCI or DCC.
Industrial Production Methods
On an industrial scale, the synthesis would be optimized for efficiency and yield, potentially involving:
Optimization of reaction conditions: (temperature, solvent, catalyst) for each step to maximize yields.
Use of continuous flow reactors: to improve reaction rates and safety.
Purification processes: including crystallization or chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate can undergo various types of reactions including:
Oxidation: The triazolopyrazine moiety could undergo oxidation under strong oxidative conditions, potentially leading to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions might target the oxo group within the compound.
Substitution: The aromatic rings are susceptible to nucleophilic or electrophilic substitution reactions, potentially introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, sulfonation reagents, or nitration mixtures under controlled conditions.
Major Products Formed
The major products from these reactions would depend on the specific reagents and conditions used. For instance:
Oxidation: could lead to the formation of carboxylic acids or quinones.
Reduction: might yield alcohols or amines.
Substitution: reactions could introduce various functional groups such as halides, nitro groups, or sulfonates.
Scientific Research Applications
Methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate finds applications across diverse scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules or materials, including those with potential catalytic properties.
Biology: Investigated for its potential role in inhibiting specific biological pathways, possibly acting as a biochemical tool for studying enzyme functions.
Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific cellular pathways.
Industry: Utilized in the development of specialty chemicals or as a part of high-performance materials.
Comparison with Similar Compounds
Triazolopyrimidines: These have a similar triazole ring but a different nitrogen arrangement in the fused ring system.
Benzamide Derivatives: Compounds with benzoate-linked amides might show some overlapping properties or activities.
Triazole-Linked Esters: Esters with triazole moieties may share similar synthetic routes and applications.
Uniqueness:
The combination of the triazolopyrazine and benzoate functionalities in methyl 2-(2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate offers a unique profile of chemical reactivity and potential biological activity, distinguishing it from other compounds.
Conclusion
This compound is a versatile compound with significant applications across various scientific disciplines. Its complex structure enables unique chemical reactions and interactions, making it a valuable subject of study in both academic and industrial research contexts.
Properties
IUPAC Name |
methyl 2-[[2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5/c1-14-7-9-15(10-8-14)32-20-19-25-27(22(30)26(19)12-11-23-20)13-18(28)24-17-6-4-3-5-16(17)21(29)31-2/h3-12H,13H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNIOJLJEWEVSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
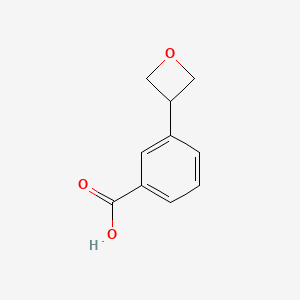
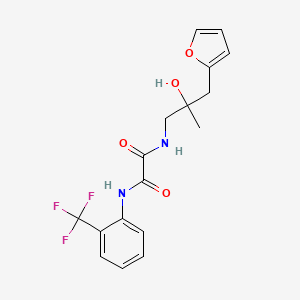
![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2354760.png)
![N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2354761.png)
![5-Bromo-2-{[1-(pyridine-3-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2354762.png)
![(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid](/img/structure/B2354763.png)
![N-cyclooctyl-1-[7-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2354764.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclobutanecarboxamide](/img/structure/B2354765.png)
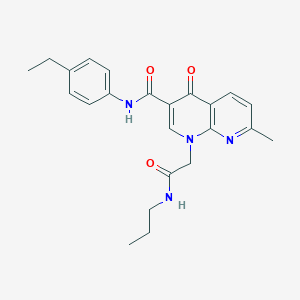

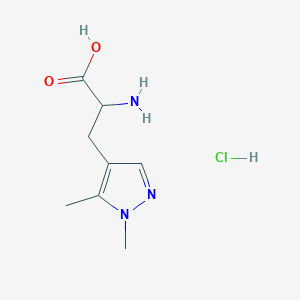
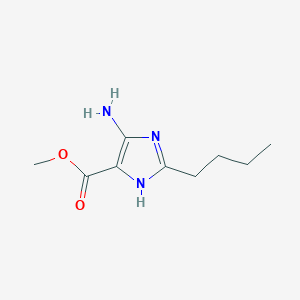
![2,4-Dimethyl-6-(methylthio)-8-phenylthiazolo[3,4-a]pyrimidin-5-ium perchlorate](/img/structure/B2354774.png)
